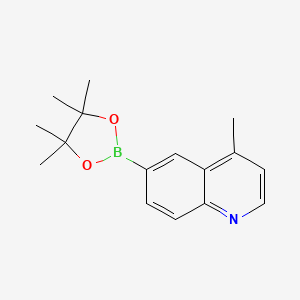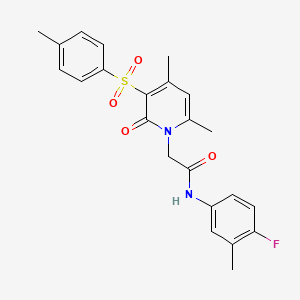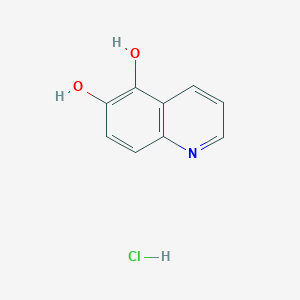
Quinoline-5,6-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-5,6-diol;hydrochloride, also known as quinolinic acid, is a heterocyclic organic compound that belongs to the family of quinolines. It is a metabolite of the amino acid tryptophan and is involved in several biological processes, including the synthesis of NAD+ and the regulation of glutamate levels in the brain. In
Mecanismo De Acción
Quinolinic acid acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in several physiological processes, including learning, memory, and synaptic plasticity. When Quinoline-5,6-diol;hydrochloride acid binds to the NMDA receptor, it activates a cascade of intracellular signaling pathways that lead to the release of calcium ions and the activation of several enzymes, including nitric oxide synthase and cyclooxygenase-2.
Biochemical and Physiological Effects
Quinolinic acid has several biochemical and physiological effects, including the activation of the immune system, the regulation of glutamate levels in the brain, and the synthesis of NAD+. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolinic acid has several advantages for lab experiments, including its high yield and purity, its ability to activate the NMDA receptor, and its involvement in several biological processes. However, it also has several limitations, including its toxicity and its involvement in several neurodegenerative diseases.
Direcciones Futuras
There are several future directions for the study of Quinoline-5,6-diol;hydrochloride acid, including the development of new drugs that target the NMDA receptor, the identification of new biological processes that are regulated by Quinoline-5,6-diol;hydrochloride acid, and the exploration of its role in other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, Quinoline-5,6-diol;hydrochloride acid is a heterocyclic organic compound that has several scientific research applications, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has several advantages and limitations for lab experiments and several future directions for research. Further studies are needed to fully understand the role of Quinoline-5,6-diol;hydrochloride acid in biological processes and its potential as a therapeutic target for several diseases.
Métodos De Síntesis
Quinolinic acid can be synthesized through several methods, including the oxidation of quinoline with nitric acid, the oxidation of 3-hydroxyquinoline with potassium permanganate, and the oxidation of 3-aminopyridine with potassium permanganate. The most commonly used method is the oxidation of quinoline with nitric acid, which yields Quinoline-5,6-diol;hydrochloride acid in high yield and purity.
Aplicaciones Científicas De Investigación
Quinolinic acid has been extensively studied for its role in several biological processes, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
quinoline-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRPDCDHRCBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5,6-diol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
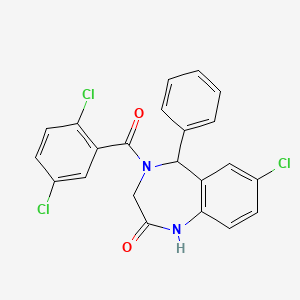
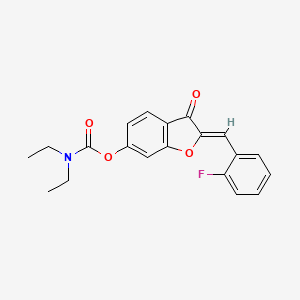
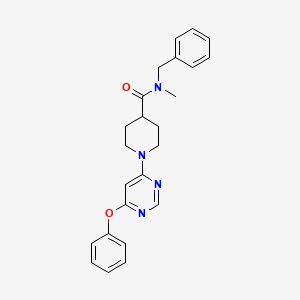
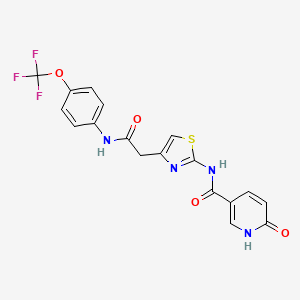


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
